Fenoxazoline

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Propriétés

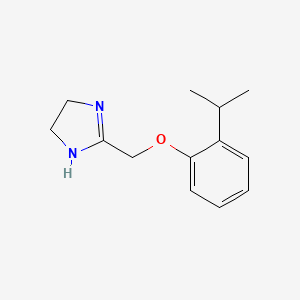

IUPAC Name |

2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYSWQDCHLWRMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21370-21-8 (unspecified hydrochloride) |

Source

|

| Record name | Fenoxazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30197533 |

Source

|

| Record name | Fenoxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4846-91-7 |

Source

|

| Record name | Fenoxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4846-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97JJW1W1R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenoxazoline: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxazoline is a sympathomimetic agent, primarily utilized as a topical nasal decongestant.[1] Chemically identified as 2-((2-isopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole, it belongs to the imidazoline class of compounds. Its therapeutic effect is derived from its action as an agonist at α-adrenergic receptors, leading to vasoconstriction of the blood vessels in the nasal mucosa. This action reduces swelling and alleviates nasal congestion.[1] This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and key experimental methodologies related to this compound.

Discovery and Historical Development

The development of imidazoline derivatives for nasal decongestion began in the 1940s, with a focus on creating peripherally active adrenergic compounds for topical application.[2] While specific details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development falls within this broader historical context of imidazoline research. This compound is known by various trade names, including Rhinox, Nasenol, and Nasostop.[1]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the stimulation of α-adrenergic receptors on the smooth muscle cells of blood vessels within the nasal passages.[1] This agonistic activity triggers a signaling cascade that results in vasoconstriction, thereby reducing blood flow to the nasal mucosa and decreasing swelling and congestion. The onset of action is relatively rapid, providing temporary relief from nasal congestion associated with conditions such as rhinitis and sinusitis.

Signaling Pathway

The primary signaling pathway initiated by this compound involves the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. The binding of this compound to these receptors leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.

Figure 1: Simplified signaling pathway of this compound-induced vasoconstriction.

Quantitative Pharmacological Data

Detailed quantitative data on the binding affinity (Ki), efficacy (EC50), and pharmacokinetic parameters (Cmax, Tmax, half-life) of this compound are not consistently reported in publicly accessible scientific literature. Comparative studies with other imidazoline decongestants often focus on clinical endpoints such as the duration of action and subjective relief of congestion rather than providing specific molecular pharmacology data. One study noted that after 20 minutes, several imidazoline preparations exhibited approximately 60% of their maximum decongestive effect, which was achieved after about 40 minutes, leading to a roughly 20% increase in nasal volume. However, this study did not provide specific EC50 values for this compound.

Table 1: Pharmacological Data for this compound (Data Not Available)

| Parameter | Value | Receptor/System | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | N/A | α1-Adrenergic Receptor | |

| N/A | α2-Adrenergic Receptor | ||

| N/A | Imidazoline I1 Receptor | ||

| N/A | Imidazoline I2 Receptor | ||

| Functional Activity (EC50) | N/A | Vasoconstriction | |

| Pharmacokinetics | |||

| Cmax (intranasal) | N/A | Human Plasma | |

| Tmax (intranasal) | N/A | Human Plasma |

| Half-life (t½) | N/A | Human Plasma | |

N/A: Not available in the reviewed literature.

Key Experimental Protocols

While specific, detailed experimental protocols for the initial discovery and characterization of this compound are not available, the following sections describe the general methodologies that would have been employed for its synthesis and pharmacological evaluation.

Synthesis of this compound

The synthesis of this compound, 2-((2-isopropylphenoxy)methyl)-4,5-dihydro-1H-imidazole, typically involves a nucleophilic substitution reaction.

General Protocol:

-

Reaction Setup: A reaction vessel is charged with 2-isopropylphenol and a suitable solvent, such as a polar aprotic solvent (e.g., acetone, DMF).

-

Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the mixture to deprotonate the hydroxyl group of the 2-isopropylphenol, forming a phenoxide intermediate.

-

Nucleophilic Substitution: 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride is added to the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride ion from the 2-(chloromethyl)imidazoline.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature for several hours to ensure completion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Receptor Binding Assay (General Methodology)

To determine the binding affinity of this compound for adrenergic receptors, a competitive radioligand binding assay would be performed.

Protocol Outline:

-

Membrane Preparation: Membranes expressing the target receptor (e.g., α1-adrenergic receptor) are prepared from a suitable cell line or tissue source.

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled this compound.

-

Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of this compound for the receptor using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (General Methodology)

The functional activity of this compound as a vasoconstrictor can be assessed using an in vitro organ bath assay.

Protocol Outline:

-

Tissue Preparation: A segment of a blood vessel, such as the rabbit aorta, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Tension Measurement: The tissue is connected to an isometric force transducer to record changes in tension (contraction and relaxation).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve: Increasing concentrations of this compound are cumulatively added to the organ bath, and the resulting contractile response is recorded at each concentration until a maximal response is achieved.

-

Data Analysis: The concentration-response data are plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal contractile response) is determined.

Conclusion

This compound is an established imidazoline-based nasal decongestant with a well-understood mechanism of action centered on its agonist activity at α-adrenergic receptors. While its place in the historical development of nasal decongestants is clear, a significant gap exists in the publicly available, detailed quantitative pharmacological data and specific experimental protocols for this compound. Further research and publication of these specific data points would be invaluable for a more complete technical understanding of this compound and for facilitating comparative analyses with other sympathomimetic agents.

References

Early Pharmacological Insights into Fenoxazoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxazoline, a synthetic sympathomimetic amine of the imidazoline class, emerged as a potent vasoconstrictor with primary applications as a topical nasal decongestant. Its pharmacological activity is rooted in its interaction with the adrenergic system, specifically as an agonist at α-adrenergic receptors. This technical guide provides an in-depth analysis of the early pharmacological studies that characterized the foundational science of this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols employed in its initial evaluation.

Core Mechanism of Action: Alpha-Adrenergic Agonism

This compound exerts its pharmacological effects primarily by acting as a direct agonist at α-adrenergic receptors located on the smooth muscle of blood vessels.[1] This interaction initiates a signaling cascade that results in vasoconstriction, a key effect for its therapeutic application in relieving nasal congestion.

The primary mechanism involves the activation of α1-adrenergic receptors, which are coupled to the Gq protein signaling pathway. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and subsequent vasoconstriction.

In Vitro Pharmacological Data

Early in vitro studies were crucial in quantifying the vasoconstrictor effects of this compound. A key study by Baggio, Poggioli, and Greggia in 1969 investigated the action of this compound on isolated spiral strips of rabbit and rat aortas.[2] While the full quantitative data from this study is not widely available, the title and context within pharmacological literature confirm its role in establishing the direct vasoconstrictor properties of the compound. Such studies typically generate dose-response curves to determine key parameters like the median effective concentration (EC50).

| Parameter | Value | Experimental Model | Reference |

| Agonist Activity | Vasoconstriction | Isolated Rabbit and Rat Aorta Strips | Baggio et al., 1969[2] |

Experimental Protocols

Isolated Tissue Bath for Vasoconstrictor Activity

The foundational in vitro evaluation of this compound's vasoconstrictor properties was conducted using isolated tissue bath experiments. This methodology allows for the direct measurement of a drug's effect on vascular smooth muscle tone in a controlled environment.

Methodology:

-

Tissue Preparation: Aortas from rabbits and rats were dissected and prepared as spiral strips.

-

Mounting: The tissue strips were mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Transducer Connection: One end of the tissue strip was fixed, while the other was connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissues were allowed to equilibrate under a resting tension for a specified period.

-

Drug Administration: Cumulative concentrations of this compound were added to the organ bath.

-

Data Recording: The contractile response (increase in tension) was recorded after each addition, allowing for the construction of a dose-response curve.

In Vivo and Clinical Observations

While specific quantitative data from early in vivo animal studies and human clinical trials on this compound are sparse in readily available literature, the widespread and continued use of this compound as a nasal decongestant provides substantial qualitative evidence of its efficacy. Clinical use relies on its ability to constrict the blood vessels in the nasal mucosa, thereby reducing swelling and improving nasal airflow.[1]

Modern clinical evaluation of nasal decongestants often employs techniques such as rhinomanometry and acoustic rhinometry to objectively measure changes in nasal resistance and cross-sectional area. Although early studies on this compound may not have utilized these specific technologies, the principles of assessing changes in nasal patency would have been central to its clinical development.

Potential Side Effects and Considerations

The pharmacological action of this compound as an α-adrenergic agonist also underlies its potential side effects. Prolonged use can lead to tachyphylaxis (reduced effectiveness) and rebound congestion (rhinitis medicamentosa), where nasal congestion worsens upon discontinuation of the drug.[1] Systemic absorption, although minimal with topical application, can potentially lead to cardiovascular effects such as increased heart rate and blood pressure, particularly in sensitive individuals or with overuse.

Conclusion

The early pharmacological studies of this compound established its profile as a potent vasoconstrictor acting through the stimulation of α-adrenergic receptors. In vitro experiments on isolated vascular tissues provided the foundational evidence for its direct action on smooth muscle. While detailed quantitative data from these seminal studies are not extensively documented in modern databases, their findings paved the way for the clinical development and long-standing use of this compound as an effective topical nasal decongestant. This guide serves to consolidate the core pharmacological principles of this compound for the modern researcher, highlighting the established mechanism of action and the experimental approaches used in its initial characterization.

References

Chemical structure and properties of Fenoxazoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxazoline hydrochloride is a sympathomimetic agent, belonging to the class of imidazoline derivatives. It is primarily recognized for its potent vasoconstrictive properties, which has led to its clinical use as a topical nasal decongestant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for the study of this compound hydrochloride.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical structure is characterized by a central imidazoline ring linked to a substituted phenoxy group.

Chemical Structure:

-

IUPAC Name: 2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride[1]

-

CAS Number: 21370-21-8[1]

-

Molecular Formula: C₁₃H₁₉ClN₂O[1]

-

SMILES: CC(C)c1ccccc1OCC2=NCCN2.Cl

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Weight | 254.75 g/mol | [1] |

| Appearance | Crystals | [2] |

| Melting Point | 174°C | |

| Solubility | Soluble in water and ethanol. | |

| pKa | Not Available |

Pharmacology

This compound hydrochloride exerts its pharmacological effects primarily through its interaction with adrenergic receptors, leading to vasoconstriction.

Mechanism of Action

This compound is a sympathomimetic agent that acts as an agonist at α-adrenergic receptors. Its primary mechanism of action involves the activation of α₁-adrenergic receptors on the smooth muscle cells of peripheral blood vessels. This activation initiates a downstream signaling cascade that results in vasoconstriction. There is also evidence to suggest a less potent, secondary effect on α₂-adrenergic receptors, which can also contribute to vasoconstriction.

Signaling Pathways

The activation of α₁ and α₂-adrenergic receptors by this compound hydrochloride triggers distinct intracellular signaling pathways.

α₁-Adrenergic Receptor Signaling Pathway:

Upon binding of this compound to the α₁-adrenergic receptor, a Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of various proteins that ultimately results in smooth muscle contraction and vasoconstriction.

Caption: α₁-Adrenergic Receptor Signaling Pathway for this compound HCl.

α₂-Adrenergic Receptor Signaling Pathway:

The activation of α₂-adrenergic receptors by this compound involves the coupling to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which can contribute to smooth muscle contraction, although this is a less pronounced effect compared to the α₁-mediated pathway.

Caption: α₂-Adrenergic Receptor Signaling Pathway for this compound HCl.

Pharmacological Parameters

Quantitative data on the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this compound hydrochloride at adrenergic and imidazoline receptors are essential for a complete pharmacological profile. A summary of available data is presented in Table 2.

Table 2: Pharmacological Parameters of this compound Hydrochloride

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀/IC₅₀) | Reference |

| α₁-Adrenergic | Not Available | Not Available | |

| α₂-Adrenergic | Not Available | Not Available | |

| Imidazoline I₁ | Not Available | Not Available | |

| Imidazoline I₂ | Not Available | Not Available |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the pharmacological characterization of this compound hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound hydrochloride for α-adrenergic and imidazoline receptors.

Objective: To determine the Kᵢ of this compound hydrochloride at specific receptor subtypes.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissues).

-

Radioligand specific for the target receptor (e.g., [³H]-Prazosin for α₁-receptors, [³H]-Rauwolscine for α₂-receptors).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of unlabeled this compound hydrochloride to the membrane preparation.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration. Determine the IC₅₀ value (the concentration of this compound hydrochloride that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Vasoconstriction Assay

This functional assay measures the ability of this compound hydrochloride to induce contraction in isolated blood vessels.

Objective: To determine the EC₅₀ of this compound hydrochloride for vasoconstriction.

Materials:

-

Isolated arterial rings (e.g., from rat aorta or mesenteric artery).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

This compound hydrochloride.

-

A standard vasoconstrictor (e.g., phenylephrine or potassium chloride) for viability testing.

Methodology:

-

Tissue Preparation: Dissect and clean arteries in cold Krebs-Henseleit solution and cut them into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride or a standard agonist to ensure viability.

-

Cumulative Concentration-Response Curve: After washout and return to baseline, add increasing concentrations of this compound hydrochloride cumulatively to the organ bath.

-

Data Recording: Record the isometric tension developed by the arterial rings at each concentration.

-

Data Analysis: Express the contractile response as a percentage of the maximum response to the standard agonist. Plot the percentage of maximal contraction against the logarithm of the this compound hydrochloride concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

References

The Pharmacological Profile of Fenoxazoline at Alpha-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative binding and functional data for fenoxazoline. To fulfill the structural requirements of this guide for data tables and experimental protocols, the closely related imidazoline derivative, oxymetazoline , is used as a representative proxy. Oxymetazoline shares structural similarities and a primary clinical application as a nasal decongestant, acting via alpha-adrenergic agonism. The principles and methodologies described are standard and directly applicable to the study of this compound.

Introduction

This compound is a sympathomimetic agent belonging to the imidazoline class of compounds. It is utilized clinically as a topical nasal decongestant, leveraging its potent vasoconstrictive properties to alleviate nasal mucosal swelling. This action is mediated through its interaction with alpha-adrenergic receptors located on the vascular smooth muscle of blood vessels in the nasal passages. Understanding the precise mechanism of action, including receptor subtype selectivity and downstream signaling, is critical for drug development and elucidating its complete pharmacological profile. This guide provides an in-depth overview of the mechanism of action of this compound at alpha-adrenergic receptors, detailing its molecular interactions, signaling cascades, and the experimental methodologies used to characterize such compounds.

Core Mechanism of Action at Alpha-Adrenergic Receptors

This compound functions as a direct-acting agonist at alpha-adrenergic receptors. Its therapeutic effect of vasoconstriction is primarily mediated by the activation of α1- and α2-adrenergic receptors on vascular smooth muscle cells.[1]

-

Alpha-1 (α1) Adrenergic Receptors: These are Gq-protein coupled receptors. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction and vasoconstriction.[2]

-

Alpha-2 (α2) Adrenergic Receptors: These are Gi-protein coupled receptors. Agonist binding to α2 receptors leads to the inhibition of the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels contributes to smooth muscle contraction, thus complementing the vasoconstrictive effect initiated by α1 receptor activation.[3]

Receptor Binding Affinity and Functional Potency

The affinity (how strongly a drug binds to a receptor) and potency (the concentration of a drug required to produce an effect) are crucial parameters in pharmacology. These are determined through in-vitro experiments using cloned human adrenergic receptors expressed in cell lines like Human Embryonic Kidney (HEK293) cells.

Quantitative Data (Exemplified by Oxymetazoline)

The following tables summarize binding affinity (Ki) and functional potency (EC50) data for the representative imidazoline agonist, oxymetazoline, at various human alpha-adrenergic receptor subtypes. Data is derived from studies by Haenisch et al. (2010).[4]

Table 1: Binding Affinity (Ki) of Oxymetazoline at Human α-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand Used | Ki (nM) |

| α1A | [³H]-Prazosin | 15.1 |

| α1B | [³H]-Prazosin | 291 |

| α1D | [³H]-Prazosin | 129 |

| α2A | [³H]-RX821002 | 3.3 |

| α2B | [³H]-RX821002 | 100 |

| α2C | [³H]-RX821002 | 5.8 |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) and Efficacy of Oxymetazoline at Human α-Adrenergic Receptor Subtypes

| Receptor Subtype | Assay Type | EC50 (nM) | Maximal Effect (% of Reference Agonist) | Agonist Classification |

| α1A | Ca2+ Mobilization | 1960 | 59% | Partial Agonist |

| α1B | Ca2+ Mobilization | > 10,000 | - | - |

| α1D | Ca2+ Mobilization | > 10,000 | - | - |

| α2A | Ca2+ Mobilization | 1.8 | 100% | Full Agonist |

| α2B | Ca2+ Mobilization | 4.3 | 100% | Full Agonist |

| α2C | Ca2+ Mobilization | 13.9 | 100% | Full Agonist |

Lower EC50 values indicate higher potency. The reference agonist for Ca2+ mobilization was UK-14,304.[4]

Signaling Pathways and Visualizations

The activation of α1 and α2 receptors by an agonist like this compound initiates distinct intracellular signaling cascades.

Key Experimental Protocols

The characterization of a compound like this compound involves several standard in-vitro assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Binding Assay (for Affinity - Ki)

This assay measures the affinity of a test compound by quantifying its ability to displace a known radioactive ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., HEK293) stably expressing the human α-adrenergic receptor subtype of interest.

-

Radioligand: A high-affinity ligand for the receptor, labeled with a radioisotope (e.g., [³H]-Prazosin for α1, [³H]-RX821002 for α2).

-

Test Compound: this compound (or proxy) at various concentrations.

-

Non-specific Competitor: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Equipment: 96-well plates, cell harvester, scintillation counter.

Methodology:

-

Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of a non-radioactive competitor.

-

Test Compound Wells: Contain membranes, radioligand, and serial dilutions of the test compound.

-

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation fluid, and measure the radioactivity in each filter disc using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (for α1 Functional Activity - EC50)

This assay measures the functional response of Gq-coupled receptors (like α1) by detecting the increase in intracellular calcium upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at α1-adrenergic receptors.

Materials:

-

Cells: A cell line (e.g., HEK293, CHO) stably expressing the human α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding to Ca2+ (e.g., Fluo-4 AM, Fura-2 AM).

-

Test Compound: this compound (or proxy) at various concentrations.

-

Buffers: Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to form a confluent monolayer.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the cells to take up the dye.

-

Baseline Reading: Place the plate into the fluorescence reader. Measure the baseline fluorescence for a short period.

-

Agonist Addition: The instrument automatically injects varying concentrations of the test compound into the wells.

-

Signal Detection: Immediately following injection, the instrument continuously measures the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.

-

Data Analysis:

-

The peak fluorescence intensity (or the area under the curve) is determined for each concentration of the test compound.

-

Plot the response against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) from the curve.

-

Efficacy is determined by comparing the maximal response of the test compound to that of a known full agonist.

-

Inhibition of Forskolin-Stimulated cAMP Assay (for α2 Functional Activity)

This assay measures the functional response of Gi-coupled receptors (like α2) by detecting their ability to inhibit the production of cAMP.

Objective: To determine the potency (IC50) of a test compound as an agonist at α2-adrenergic receptors.

Materials:

-

Cells: A cell line (e.g., HEK293) stably expressing the human α2-adrenergic receptor subtype.

-

Forskolin: A direct activator of adenylyl cyclase used to stimulate cAMP production.

-

Test Compound: this compound (or proxy) at various concentrations.

-

Assay Kit: A kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

Methodology:

-

Cell Plating: Seed cells in an appropriate multi-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in the presence of a PDE inhibitor.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF). In this format, the signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Plot the assay signal against the log concentration of the test compound.

-

The data will show that as the agonist concentration increases, it inhibits forskolin's effect, leading to lower cAMP levels (and thus a higher signal in many assay formats).

-

Determine the IC50 (or EC50 for inhibition) value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.

-

Conclusion

This compound exerts its vasoconstrictor and nasal decongestant effects through direct agonism at alpha-adrenergic receptors. The primary mechanism involves α1 receptor-mediated, Gq-coupled activation of the PLC-IP3 pathway, leading to increased intracellular calcium and smooth muscle contraction. This is complemented by α2 receptor-mediated, Gi-coupled inhibition of adenylyl cyclase, which reduces cAMP levels. While specific quantitative data for this compound is sparse in the literature, analysis of the closely related compound oxymetazoline reveals a complex profile with activity across multiple α-subtypes, highlighting the importance of detailed pharmacological characterization. The experimental protocols detailed herein represent the gold-standard methodologies required to fully elucidate the binding affinity, functional potency, and subtype selectivity of this compound and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of a Nasal Decongestant: An In-depth Technical Guide to the Structure-Activity Relationship of Fenoxazoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of fenoxazoline and its analogs, focusing on their interaction with adrenergic receptors. While specific SAR studies on a broad range of this compound analogs are limited in publicly available literature, this guide leverages data from closely related 2-aryloxymethyl-imidazoline compounds, particularly analogs of cirazoline, to elucidate the key structural determinants for activity. This compound, a well-known nasal decongestant, exerts its pharmacological effect through agonism at α-adrenergic receptors, leading to vasoconstriction in the nasal mucosa.[1][2][3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents.

Core Structure and Pharmacophore

The fundamental structure of this compound consists of three key moieties:

-

An ortho-isopropyl-substituted phenyl ring: This lipophilic group is crucial for receptor recognition and binding.

-

An ether linkage: This flexible bridge connects the aromatic ring to the imidazoline core.

-

A 4,5-dihydro-1H-imidazole (imidazoline) ring: This basic heterocycle is essential for interacting with the adrenergic receptors.

Variations in these three regions profoundly influence the potency and selectivity of the analogs at α1 and α2-adrenergic receptor subtypes.

Structure-Activity Relationship of this compound Analogs

Based on studies of closely related imidazoline analogs of cirazoline, several key SAR principles can be established. These findings provide a predictive framework for designing novel this compound derivatives with desired pharmacological profiles.

The Role of the Aryl Moiety

Modifications to the phenyl ring significantly impact receptor affinity and efficacy. The nature and position of substituents on the aromatic ring are critical for distinguishing between α1-agonist and α2-agonist/antagonist activity.

-

Substitution Pattern: The substitution pattern on the phenyl ring is a primary determinant of activity. For instance, in cirazoline analogs, different phenyl substituents can lead to compounds with α1-agonist activity and either α2-agonist or α2-antagonist activity.

-

Lipophilicity and Steric Factors: The ortho-isopropyl group in this compound contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with the hydrophobic pockets of the receptor. Altering the size and lipophilicity of this substituent can modulate potency.

The Ether Linkage

The oxygen atom in the ether linkage has been identified as a critical element for α1-agonist activity in related cirazoline analogs. Its replacement or modification can lead to a significant loss of potency. This suggests that the oxygen atom may act as a hydrogen bond acceptor, forming a key interaction with the receptor binding site.

The Imidazoline Ring

The imidazoline ring is a cornerstone of the pharmacophore, with its basic nitrogen atoms playing a crucial role in the interaction with acidic residues in the adrenergic receptor binding pocket, such as aspartic acid.

-

Substitution on the Imidazoline Ring: While this compound itself is unsubstituted on the imidazoline ring, studies on other imidazolines have shown that substitution at the 4- or 5-position can influence selectivity and potency.

-

Bioisosteric Replacement: Replacing the imidazoline ring with other basic heterocycles can be a strategy to modulate the compound's properties, including its pKa, which can affect its ionization state at physiological pH and, consequently, its receptor interaction.

Quantitative Data Summary

The following tables summarize the quantitative SAR data for a series of cirazoline analogs, which serve as a valuable proxy for understanding the potential effects of similar modifications to the this compound scaffold.

Table 1: α1-Adrenergic Agonist Activity of Cirazoline Analogs

| Compound | R (Phenyl Substituent) | pD2 (Rat Vas Deferens) |

| Cirazoline | 2-cyclopropyl | 7.0 ± 0.1 |

| Analog 1 | 2-isopropyl | 6.8 ± 0.1 |

| Analog 2 | 2-methoxy | 6.5 ± 0.2 |

| Analog 3 | H | 6.2 ± 0.1 |

pD2 is the negative logarithm of the EC50 value.

Table 2: α2-Adrenergic Activity of Cirazoline Analogs

| Compound | R (Phenyl Substituent) | Activity Profile | pA2 (α2-antagonist) |

| Cirazoline | 2-cyclopropyl | Antagonist | 7.56 |

| Analog 1 | 2-isopropyl | Agonist | - |

| Analog 2 | 2-methoxy | Agonist | - |

| Analog 3 | H | Agonist | - |

pA2 is the negative logarithm of the KB value for a competitive antagonist.

Experimental Protocols

The evaluation of the pharmacological activity of this compound and its analogs involves a combination of in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the affinity of the compounds for different adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for α1 and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the desired human α-adrenergic receptor subtype (e.g., from transfected HEK293 cells) are prepared.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Tissue Bioassays

These functional assays measure the physiological response (e.g., muscle contraction or relaxation) to the compounds in isolated tissues rich in specific adrenergic receptor subtypes.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as agonists or antagonists at α-adrenergic receptors.

Methodology (e.g., Rat Vas Deferens for α1-agonism):

-

Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, and the resulting isometric contractions are recorded using a force transducer.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined. The pD2 value is calculated as the negative logarithm of the EC50. For antagonists, the pA2 value is determined by measuring the rightward shift of the agonist concentration-response curve in the presence of the antagonist.

Signaling Pathways and Experimental Workflow

The biological effects of this compound and its analogs are mediated through their interaction with G-protein coupled α-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and smooth muscle contraction.

Caption: α1-Adrenergic receptor Gq-coupled signaling pathway.

α2-Adrenergic Receptor Signaling Pathway

α2-adrenergic receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: α2-Adrenergic receptor Gi-coupled signaling pathway.

General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for this compound analogs follows a logical progression from chemical synthesis to biological evaluation.

Caption: General workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of steric, electronic, and lipophilic properties of the molecule. By systematically modifying the aryl moiety, the ether linkage, and the imidazoline ring, it is possible to fine-tune the affinity and efficacy of these compounds for α1 and α2-adrenergic receptors. The insights gained from SAR studies on closely related cirazoline analogs provide a robust foundation for the future design of novel this compound derivatives with improved therapeutic profiles, potentially leading to more effective treatments for nasal congestion and other conditions mediated by the adrenergic system. Further research focusing specifically on a diverse library of this compound analogs is warranted to build a more detailed and predictive SAR model for this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current trends in quantitative structure activity relationships on FXa inhibitors: evaluation and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoxazoline: A Technical Guide to its Classification as a Sympathomimetic Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fenoxazoline is a chemical compound classified as a sympathomimetic agent.[1] These agents mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. This compound is structurally an imidazoline derivative and is primarily utilized as a nasal decongestant. Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, thereby reducing swelling and alleviating congestion. This action is mediated through its interaction with adrenergic receptors, specifically as an agonist at α-adrenergic receptors.

Classification as a Sympathomimetic Amine

Sympathomimetic amines are compounds that directly or indirectly activate adrenergic receptors. This compound's classification as a direct-acting sympathomimetic amine is based on its mechanism of action, which involves binding to and activating α-adrenergic receptors, mimicking the physiological effects of norepinephrine at these sites. Its chemical structure, featuring an imidazoline ring, is common among several α-adrenergic agonists.

Mechanism of Action: α1-Adrenergic Agonism

The primary mechanism of action of this compound is the stimulation of α1-adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal passages. This interaction initiates a well-defined intracellular signaling cascade, leading to vasoconstriction.

Signaling Pathway

Activation of the α1-adrenergic receptor by this compound leads to the following sequence of events:

-

Receptor Binding and G-Protein Activation: this compound binds to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.

-

Phospholipase C Activation: The activated α subunit of the Gq protein stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction.

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (EC50) data for this compound at α-adrenergic receptor subtypes. To provide a relevant pharmacological context, the following tables summarize data for other well-characterized imidazoline α-adrenergic agonists, oxymetazoline and xylometazoline. It is anticipated that this compound would exhibit a similar profile, with a preference for α1-adrenergic receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Imidazoline Agonists at Adrenergic Receptors

| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Data Source |

| This compound | N/A | N/A | N/A | N/A | N/A | N/A | Data not available |

| Oxymetazoline | 15 | 160 | 13 | 6.3 | 2000 | 130 | [2] |

| Xylometazoline | 180 | 1100 | 150 | 32 | 200 | 160 | [2] |

| N/A: Not Available in public literature. |

Table 2: Comparative Functional Potencies (EC50, nM) of Imidazoline Agonists

| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Data Source |

| This compound | Calcium Mobilization | α1A/B/D | N/A | Data not available |

| Oxymetazoline | Calcium Mobilization | α1A | >1000 (weak partial agonist) | [3] |

| Xylometazoline | Calcium Mobilization | α1A | ~1000 (partial agonist) | [2] |

| N/A: Not Available in public literature. |

Key Experimental Protocols

The following sections detail the standard experimental methodologies used to characterize the sympathomimetic activity of compounds like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1- and α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtype.

-

Radioligand (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes).

-

Test compound (this compound).

-

Non-specific binding control (e.g., phentolamine at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay for Functional Potency (EC50)

This functional assay measures the ability of a compound to stimulate a cellular response (calcium release) following receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating calcium mobilization via α1-adrenergic receptors.

Materials:

-

Host cells (e.g., HEK293 or CHO) stably expressing the human α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound (this compound).

-

Reference agonist (e.g., norepinephrine).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's automated injector.

-

Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then normalized to the maximum response produced by a saturating concentration of a reference agonist. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is unequivocally classified as a sympathomimetic amine based on its chemical structure and its primary pharmacological action as an α1-adrenergic receptor agonist. Its therapeutic utility as a nasal decongestant is a direct consequence of the vasoconstriction induced by the activation of the Gq-PLC-IP3-Ca2+ signaling pathway in the vascular smooth muscle of the nasal mucosa. While specific quantitative data on its receptor binding affinities and functional potencies are not currently available in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for the comprehensive in vitro characterization of this compound and other novel sympathomimetic compounds. Further research to quantify these parameters would be invaluable for a more complete understanding of its pharmacological profile and for the development of future adrenergic receptor modulators.

References

- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding properties of alpha-1 adrenergic receptors in rat cerebral cortex: similarity to smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

The Evolution of Imidazoline Derivatives: From Adrenergic Agonists to a Novel Receptor System

An In-depth Guide to the Historical Pharmacological Context of Imidazoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The pharmacological journey of imidazoline derivatives is a compelling narrative of scientific discovery, evolving from a simple understanding of adrenergic receptor agonism to the revelation of a distinct and complex imidazoline receptor system. Initially developed for their vasoconstrictive properties as nasal decongestants, their therapeutic potential expanded with the synthesis of clonidine, a potent antihypertensive agent. For decades, the effects of clonidine and its analogs were attributed solely to their interaction with α2-adrenergic receptors. However, inconsistencies in their pharmacological profiles and the quest for agents with fewer side effects led to the groundbreaking discovery of specific, non-adrenergic imidazoline binding sites. This guide provides a comprehensive historical and technical overview of this evolution, presenting key quantitative data, detailing seminal experimental protocols, and visualizing the critical signaling pathways that underpin the function of these versatile compounds.

Early History: The Era of Adrenergic Agonism

The story begins in the 1930s and 1940s with the development of the first synthetic imidazoline derivatives, such as tolazoline and phentolamine. These compounds were primarily recognized for their effects on the sympathetic nervous system. Tolazoline was characterized as a vasodilator, while phentolamine emerged as a potent α-adrenergic receptor antagonist. Subsequent derivatives, including naphazoline, xylometazoline, and oxymetazoline, were widely adopted as topical nasal decongestants due to their vasoconstrictive properties, mediated by α-adrenergic agonism.

The pivotal moment in the history of imidazoline derivatives came with the development of clonidine in the 1960s. Initially investigated as a nasal decongestant, its profound hypotensive effects quickly became the focus of research. The prevailing mechanism proposed for clonidine's antihypertensive action was its agonist activity at α2-adrenergic receptors in the brainstem, specifically in the nucleus tractus solitarii, which leads to a decrease in sympathetic outflow from the central nervous system[1]. This central sympatholytic effect reduces heart rate and relaxes blood vessels, thereby lowering blood pressure.

The Paradigm Shift: Discovery of Imidazoline Receptors

Despite the established role of α2-adrenoceptors, several experimental observations hinted that the full picture was more complex. Researchers noted that phenethylamines, the classical α-adrenergic agonists, did not fully replicate the effects of imidazolines in certain experimental models[2]. This discrepancy suggested that imidazolines might interact with a different class of receptors.

The breakthrough came with the identification of specific, high-affinity binding sites for clonidine and other imidazoline ligands that were distinct from α-adrenergic receptors. These novel sites were termed "imidazoline binding sites" or "imidazoline receptors." A key discovery was the "clonidine-displacing substance" (CDS), an endogenous compound isolated from the brain that could displace clonidine from its binding sites, further supporting the existence of an endogenous imidazoline system[3][4]. Later, agmatine, a decarboxylated arginine, was identified as a potential endogenous ligand for these receptors[5].

Subsequent research led to the classification of imidazoline receptors into at least three main subtypes:

-

I1-imidazoline receptors: Primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem, these receptors are believed to mediate the main antihypertensive effects of imidazoline agonists. Activation of I1 receptors reduces sympathetic nerve activity.

-

I2-imidazoline receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are notably located on the outer mitochondrial membrane. They are an allosteric binding site of monoamine oxidase B (MAO-B) and are implicated in a range of functions, including pain modulation and neuroprotection.

-

I3-imidazoline receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.

This new understanding spurred the development of "second-generation" centrally acting antihypertensives, such as moxonidine and rilmenidine. These drugs were designed to exhibit greater selectivity for I1-imidazoline receptors over α2-adrenergic receptors, with the goal of retaining the antihypertensive efficacy of clonidine while minimizing its common side effects like sedation and dry mouth, which are primarily mediated by α2-adrenoceptors.

Quantitative Pharmacology: Receptor Binding Affinities

The distinction between first and second-generation imidazoline derivatives is quantitatively demonstrated by their relative binding affinities (Ki) for imidazoline and α-adrenergic receptors. A higher Ki value indicates lower binding affinity. The selectivity ratio (Ki α2-AR / Ki I1-IR) provides a measure of a compound's preference for I1-imidazoline receptors.

| Compound | Class | I1-Imidazoline Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α2/I1) | I2-Imidazoline Receptor Ki (nM) |

| Clonidine | 1st Generation | ~3.5 | ~1.5 | ~0.4 | ~20 |

| Moxonidine | 2nd Generation | ~4.5 | ~150 | ~33 | ~1000 |

| Rilmenidine | 2nd Generation | ~2.5 | ~200 | ~80 | ~2500 |

| Phentolamine | 1st Generation (Antagonist) | ~15 | ~10 | ~0.7 | ~15 |

| Tolazoline | 1st Generation (Antagonist) | ~100 | ~500 | ~5 | ~50 |

| Naphazoline | Decongestant | ~10 | ~50 | ~5 | ~10 |

Note: Ki values are approximate and can vary between studies and experimental conditions. Data compiled from multiple sources for comparative purposes.

The data clearly illustrates that while clonidine binds with high affinity to both receptor types, moxonidine and rilmenidine show a marked preference for I1-imidazoline receptors, with selectivity ratios of approximately 33 and 80, respectively. This underpins their improved side-effect profile.

Key Experimental Protocols

The characterization of imidazoline derivatives and their receptors has relied on a variety of robust experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of compounds for their receptors.

-

Objective: To measure the binding affinity (Ki) of a test compound for a specific receptor.

-

General Methodology:

-

Tissue/Cell Preparation: A tissue source rich in the target receptor (e.g., bovine rostral ventrolateral medulla for I1 receptors, or cells transfected to express a specific receptor subtype) is homogenized. The cell membranes, which contain the receptors, are isolated through centrifugation.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for I1 receptors, [3H]idazoxan for I2 receptors, or [3H]rauwolscine for α2-adrenoceptors) and varying concentrations of the unlabeled test compound.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined by adding a high concentration of a non-labeled drug that binds to the receptor.

-

In Vivo Antihypertensive Studies

The spontaneously hypertensive rat (SHR) is a widely used animal model to evaluate the blood pressure-lowering effects of these compounds.

-

Objective: To determine the in vivo efficacy of an antihypertensive agent.

-

General Methodology:

-

Animal Model: Adult spontaneously hypertensive rats are used as they genetically develop hypertension, mimicking the human condition.

-

Instrumentation: Rats are often instrumented with telemetry devices or arterial catheters to allow for continuous and direct measurement of blood pressure and heart rate in conscious, freely moving animals.

-

Drug Administration: The test compound (e.g., clonidine) is administered via a relevant route, such as intravenous (i.v.), intraperitoneal (i.p.), oral gavage (p.o.), or directly into the brain (intracerebroventricular, i.c.v.) to study central effects.

-

Data Collection: Blood pressure and heart rate are monitored continuously before and for several hours after drug administration.

-

Data Analysis: The change in mean arterial pressure and heart rate from baseline is calculated to determine the magnitude and duration of the drug's effect. Dose-response curves can be generated by testing a range of doses.

-

Signaling Pathways

The distinct physiological effects of activating α2-adrenergic and I1-imidazoline receptors stem from their coupling to different intracellular signaling cascades.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are classic G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

References

- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. I1-imidazoline-receptor agonists in the treatment of hypertension: an appraisal of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of clonidine on tyrosine hydroxylase activity in the adrenal medulla and brain of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Synthesis of Fenoxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core initial synthesis pathways for Fenoxazoline, a sympathomimetic agent utilized primarily as a nasal decongestant. The information compiled herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal and most direct industrial synthesis of this compound is achieved through a Williamson ether synthesis. This pathway involves the reaction of 2-isopropylphenol with a pre-formed 2-(chloromethyl)-2-imidazoline intermediate. This method is favored for its efficiency and straightforward reaction mechanism.

Step 1: Synthesis of 2-(Chloromethyl)-2-imidazoline Hydrochloride

The key intermediate, 2-(chloromethyl)-2-imidazoline, is typically prepared from 2-chloroacetimidic acid ethyl ester hydrochloride and ethylenediamine.

Experimental Protocol:

A solution of 2-chloroacetimidic acid ethyl ester hydrochloride in absolute ethanol is prepared. To this, a solution of anhydrous ethylenediamine in absolute ethanol is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours, during which 2-(chloromethyl)-2-imidazoline hydrochloride precipitates as a white solid. The precipitate is collected by filtration, washed with cold absolute ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

The final step involves the condensation of 2-isopropylphenol with 2-(chloromethyl)-2-imidazoline.

Experimental Protocol:

In a reaction vessel, 2-isopropylphenol is dissolved in a suitable solvent such as isopropanol. Sodium hydroxide is added to the solution to form the sodium salt of 2-isopropylphenol. To this mixture, 2-(chloromethyl)-2-imidazoline hydrochloride is added, and the reaction mixture is heated to reflux for several hours. After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude this compound is purified by distillation under high vacuum to yield a colorless, viscous oil. For pharmaceutical use, the free base is often converted to its hydrochloride salt.

Quantitative Data for this compound Synthesis

| Parameter | Value |

| Starting Materials | 2-Isopropylphenol, 2-(Chloromethyl)-2-imidazoline |

| Catalyst/Reagent | Sodium Hydroxide |

| Solvent | Isopropanol |

| Reaction Temperature | Reflux |

| Yield | Approximately 70-80% |

| Melting Point (HCl salt) | 159-160°C |

Logical Relationship Diagram for Williamson Ether Synthesis Pathway

Physical and chemical properties of Fenoxazoline base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoxazoline is a sympathomimetic agent, belonging to the imidazoline class of compounds. It is primarily recognized for its vasoconstrictive properties, making it a common active ingredient in nasal decongestants.[1] Its mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound base, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physical and Chemical Properties

The physical and chemical characteristics of a compound are fundamental to its formulation, delivery, and pharmacological activity. The properties of this compound base are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted values based on computational models.

| Property | Value | Source |